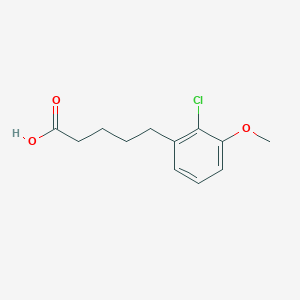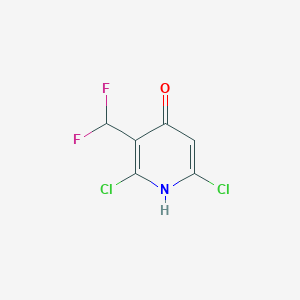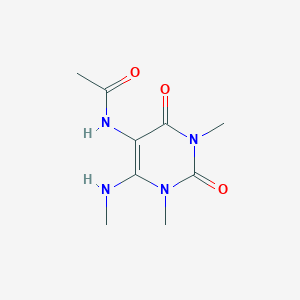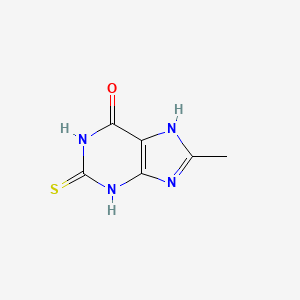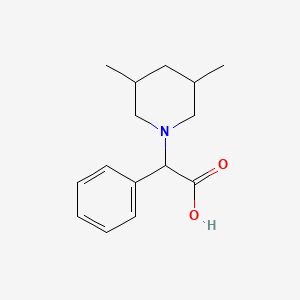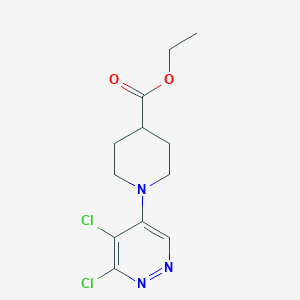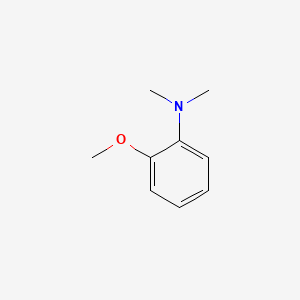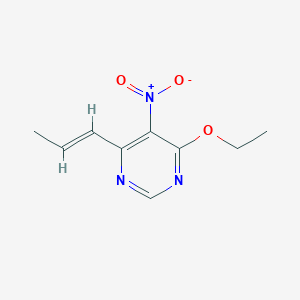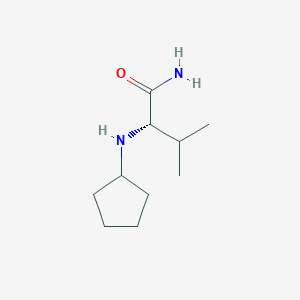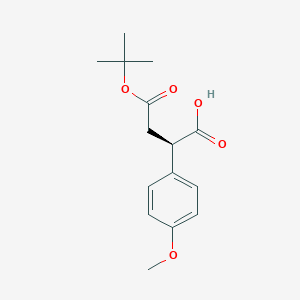
(R)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid: is an organic compound that belongs to the class of oxo acids It is characterized by the presence of a tert-butoxy group, a methoxyphenyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the desired ®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the tert-butoxy or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- ®-4-(Tert-butoxy)-2-(4-hydroxyphenyl)-4-oxobutanoic acid
- ®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy, hydroxy, chloro) on the phenyl ring.
- Reactivity: Variations in reactivity due to the electronic effects of the substituents.
- Applications: Each compound may have unique applications based on its specific properties.
Conclusion
®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C15H20O5 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(2R)-2-(4-methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18)/t12-/m1/s1 |
Clé InChI |
UMIQAWPNUIBHGZ-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)

